6,9-Dibenzyl-9H-purine
Description
Structure
3D Structure
Properties
CAS No. |
160516-06-3 |
|---|---|
Molecular Formula |
C19H16N4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
6,9-dibenzylpurine |
InChI |
InChI=1S/C19H16N4/c1-3-7-15(8-4-1)11-17-18-19(21-13-20-17)23(14-22-18)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI Key |
YWMIDKOXBBMSTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 6,9 Dibenzyl 9h Purine and Its Analogs
Classical and Contemporary Synthetic Routes to the 6,9-Dibenzyl-9H-purine Core
The construction of the this compound core and its analogs traditionally relies on a stepwise functionalization of the purine (B94841) ring system. Key strategies involve the sequential introduction of substituents at the N9 and C6 positions.
Alkylation Strategies for N9 Substitution in 9H-Purines
Direct alkylation of the purine ring is a common method for introducing substituents at the N9 position. However, this approach is often hampered by a lack of regioselectivity, leading to a mixture of N9, N7, and sometimes other regioisomers. acs.orgchim.it The thermodynamically more stable N9 isomer is typically the major product, but the formation of the N7 isomer as a significant byproduct is a frequent challenge. nih.gov
To overcome this, various strategies have been developed. One approach involves the use of protecting groups to block other reactive sites. For instance, 9-(tetrahydropyran-2-yl) protected halopurines are utilized, with the protecting group being cleavable under acidic conditions. avcr.cz Another method to achieve regiospecific N9 alkylation involves the use of a bulky substituent at a neighboring position, which can sterically hinder alkylation at N7. For example, 6-(azolyl)purine derivatives have been shown to adopt a coplanar conformation where the azole ring shields the N7 position, leading to exclusive N9 alkylation. acs.org
| Starting Material | Alkylating Agent | Conditions | Product(s) | Key Observation | Reference |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH, DMF | 6-(2-butylimidazol-1-yl)-2-chloro-9-ethylpurine (exclusive) | Steric shielding by the butylimidazolyl group directs alkylation to N9. | acs.org |
| 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine | Ethyl iodide | NaH, DMF | N9 and N7 regioisomers (~5:1 ratio) | The bulkier diphenylimidazolyl group is less effective at preventing N7 alkylation. | acs.org |
| 6-chloropurine (B14466) | tert-Butyl bromide | Various catalysts | 7-(tert-butyl)-6-chloropurine or N9 isomer | Reaction conditions determine regioselectivity (kinetic vs. thermodynamic control). | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) at C6 Position
The C6 position of the purine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a halogen, is present. nih.govresearchgate.net The reactivity order in purines with identical leaving groups at C2 and C6 is generally C6 > C2. beilstein-journals.org This selectivity allows for the introduction of a wide range of substituents, including amino, alkoxy, and thio groups.
For the synthesis of this compound, a common precursor would be a 9-benzyl-6-halopurine. Reaction with a benzyl (B1604629) nucleophile, or more commonly, a benzylamine, would lead to the desired product. The reaction of 6-chloropurine with various amines is a well-established method for producing 6-substituted purines. researchgate.net
Leaving group ability at the C6 position is not limited to halogens. Other groups like the 1,2,3-triazolyl ring have been shown to be effective leaving groups in SNAr reactions with O- and C-nucleophiles under mild, transition-metal-free conditions. beilstein-journals.org
| Precursor | Nucleophile | Conditions | Product | Yield | Reference |
| 2,6-bistriazolylpurine derivatives | O- and C-nucleophiles | Mild, transition metal-free | C6-substituted 2-triazolylpurine derivatives | Up to 87% | beilstein-journals.org |
| 2-amino-6-chloropurine | Benzyl mercaptan | DMF, 80°C | 2-amino-6-(benzylthio)purine | - | researchgate.net |
| 2-amino-6-chloropurine | Various amines | DMF, 80°C | 2-amino-6-(substituted-amino)purines | - | researchgate.net |
Regioselective Synthesis of this compound Derivatives
Achieving regioselectivity in the synthesis of 6,9-disubstituted purines is crucial. A common and effective strategy involves a two-step process: first, the regioselective N9-alkylation of a suitable purine precursor, followed by substitution at the C6 position. For example, starting with 2,6-dichloropurine (B15474), one can first introduce a benzyl group at the N9 position. Subsequent regioselective substitution at C6 can be achieved due to the higher reactivity of this position compared to C2. avcr.cz
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have demonstrated excellent regioselectivity. For instance, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid occurs exclusively at the C6 position to yield 2-chloro-6-phenyl-9-benzylpurine. avcr.cz This intermediate can then be further functionalized at the C2 position.
Advanced Synthetic Approaches and Methodological Innovations
To improve reaction times, yields, and environmental footprint, advanced synthetic methodologies have been applied to the synthesis of purine derivatives.
Microwave-Assisted Synthesis of Dibenzylpurine Scaffolds
Microwave-assisted organic synthesis has emerged as a powerful tool, significantly reducing reaction times from hours or days to minutes. nih.govoatext.com This technology has been successfully applied to various reactions in heterocyclic chemistry, including the synthesis of purine derivatives. nih.gov Microwave irradiation can be used to accelerate both the N9-alkylation and the C6-substitution steps. For instance, the synthesis of 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives has been achieved in just 5 minutes under microwave irradiation. chim.it The rapid and efficient heating provided by microwaves often leads to cleaner reactions and higher yields. oatext.commdpi.commdpi.com
| Reaction Type | Conditions | Time | Key Advantage | Reference |
| N-alkylation of purines | Microwave irradiation, solvent-free or with a high-boiling solvent | Minutes | Drastically reduced reaction time, often improved yields. | chim.itmdpi.com |
| Nucleophilic Aromatic Substitution | Microwave irradiation | Minutes | Rapid and efficient substitution. | nih.gov |
| One-pot multicomponent reactions | Microwave irradiation (250 W, 250 psi, 200 °C) | 2.0 min | Rapid assembly of complex purine derivatives. | rsc.orgresearchgate.net |
Metal-Mediated Coupling Reactions for Arylpurine Derivatization
Transition metal-catalyzed cross-coupling reactions are indispensable for the synthesis of arylpurine derivatives, offering a versatile way to form C-C and C-N bonds. researchgate.net Palladium, copper, and nickel catalysts are commonly employed. researchgate.netrsc.org
The Suzuki-Miyaura reaction (palladium-catalyzed) is widely used for introducing aryl groups at the C6 position of purines. avcr.cz The Chan-Lam coupling, which is a copper-catalyzed reaction between arylboronic acids and N- or O-nucleophiles, provides a mild and efficient method for N-arylation. researchgate.net These reactions are often compatible with a wide range of functional groups and can be performed under relatively mild conditions.
More recently, photoredox/nickel dual catalysis has been developed for the sp2–sp3 cross-electrophile coupling, allowing for the direct coupling of chloropurines with a range of alkyl bromides. nih.gov This method is significant as it allows for the late-stage functionalization of complex molecules, including unprotected nucleosides. nih.gov
| Reaction Type | Catalyst System | Substrates | Key Feature | Reference |
| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh3)4) | Halopurines and arylboronic acids | High regioselectivity for C6 position. | avcr.czrsc.org |
| Chan-Lam Coupling | Copper catalyst | Purines and arylboronic acids | Forms C-N bonds under mild, oxidative conditions. | researchgate.net |
| Photoredox/Nickel Dual Catalysis | Photoredox catalyst and Nickel catalyst | Chloropurines and alkyl bromides | Enables sp2–sp3 coupling and late-stage functionalization. | nih.gov |
| C-H Arylation | Pd(OAc)2/Ru(bpy)3Cl2 | 6-Arylpurine nucleosides and diazonium salts | Visible-light-mediated, direct C-H functionalization. | acs.org |
Solution-Phase Combinatorial Synthesis of Substituted Purines
Solution-phase combinatorial synthesis has emerged as a powerful strategy for generating large libraries of substituted purines. google.com This approach allows for the systematic and simultaneous creation of numerous analogs, facilitating the exploration of structure-activity relationships. Unlike solid-phase synthesis, solution-phase methods can sometimes offer easier scalability and purification protocols.
Two primary strategies are generally employed in the combinatorial synthesis of purine libraries. acs.org The first involves the direct modification of a pre-existing purine ring that already contains displaceable functional groups. acs.org While this method is straightforward for creating derivatives with a fixed substituent at one position, it can present challenges in controlling regioselectivity, particularly during N-9 functionalization. acs.org
The second, more flexible strategy builds the purine ring from substituted pyrimidine (B1678525) precursors. acs.orgresearchgate.net This bottom-up approach provides greater control over the introduction of various substituents at the 6-, 8-, and 9-positions of the purine core. acs.org For instance, a parallel solution-phase method has been developed for synthesizing 2,6,8,9-tetrasubstituted purines starting from a 6-sulfur-substituted pyrimidine intermediate. acs.org This process involves sequential substitution of chloro groups, reduction of a nitro group, cyclization to form the imidazole (B134444) part of the purine ring, and subsequent modifications to yield a diverse library of purine analogs. acs.org
Researchers have successfully used a "solution-phase simultaneous addition of functionalities" (SPSAF) method to create libraries based on the purine heterocycle. tandfonline.com In one example, 2,6-dichloropurine was reacted with piperazine (B1678402) to introduce nucleophilic sites, which were then simultaneously reacted with various electrophiles to build a library of tri-substituted purines. tandfonline.com This highlights the efficiency of solution-phase combinatorial chemistry in rapidly generating a multitude of distinct purine derivatives. google.comtandfonline.com
Precursor Compounds and Intermediate Derivatization in this compound Synthesis
The synthesis of specifically substituted purines like this compound relies heavily on the selection and chemical manipulation of appropriate starting materials and intermediates. researchgate.netresearchgate.net Halogenated purines are particularly valuable precursors due to the reactivity of the carbon-halogen bond, which allows for the introduction of various substituents through nucleophilic substitution reactions. researchgate.netarkat-usa.org
Utility of 2,6-Dichloropurine and 6-Chloropurine in Synthesis
2,6-Dichloropurine and 6-chloropurine are fundamental building blocks in purine chemistry. researchgate.netmedchemexpress.comacs.org 2,6-Dichloropurine is a key intermediate for producing biologically active nucleosides and other purine derivatives. researchgate.netacs.org It can be synthesized through several routes, including the direct chlorination of xanthine (B1682287) using phosphorus oxychloride in the presence of a weak nucleophilic organic base. acs.orgacs.org Other methods involve the chlorination of materials like 6-chloropurine or 2,6-dithiopurine. acs.orgchemicalbook.com
The two chlorine atoms on 2,6-dichloropurine exhibit different reactivities, which allows for selective functionalization. The chlorine at the C-6 position is significantly more reactive and susceptible to nucleophilic substitution than the one at the C-2 position. arkat-usa.org This reactivity difference (C-6 > C-2) enables a stepwise substitution strategy. arkat-usa.org For example, reacting 2,6-dichloropurine with an amine can selectively replace the C-6 chlorine, leaving the C-2 chlorine available for a subsequent, different substitution reaction. researchgate.netarkat-usa.org This sequential approach is crucial for the synthesis of 2,6-diamino-substituted purines and other disubstituted analogs. arkat-usa.org
6-Chloropurine is another vital intermediate used in the preparation of 9-alkylpurines and other derivatives. medchemexpress.comrsc.org It can be prepared from hypoxanthine (B114508) by treatment with phosphorus oxychloride. researchgate.netresearchgate.net The single chloro group at the 6-position serves as an excellent leaving group for introducing various functionalities, such as aryl groups via Friedel-Crafts-type reactions promoted by aluminum chloride, or other nucleophiles under microwave irradiation. rsc.orgnih.gov The synthesis of 6,9-disubstituted purines can be achieved by first reacting 6-chloropurine with a nucleophile (e.g., morpholine) and then alkylating the N-9 position. rsc.org
Table 1: Selected Reactions of Chloropurine Precursors
| Precursor | Reagent(s) | Product Type | Reference(s) |
| 2,6-Dichloropurine | Cyclohexylamine, pentanol | 6-amino-2-chloro-purine | arkat-usa.org |
| 2,6-Dichloropurine | Piperazines | 2,6-dipiperazinylpurine | tandfonline.com |
| 6-Chloropurine | Thiourea | 6-mercaptopurine | researchgate.net |
| 6-Chloropurine | Morpholine, then Phenyl bromides | 6,9-disubstituted purine | rsc.org |
| 6-Chloropurine | Activated aromatics, AlCl₃ | 6-arylpurine | nih.gov |
Halogenation Techniques for Purine Intermediates
Introducing halogen atoms at specific positions on the purine ring is a key strategy for creating versatile intermediates for further functionalization. researchgate.net Direct halogenation reactions allow for the synthesis of 8-halopurines, which are valuable precursors. tandfonline.com
One effective method involves the lithiation of the purine at the 8-position, followed by quenching with an electrophilic halogen source. tandfonline.com For instance, purines can be treated with lithium diisopropylamide (LDA) to generate a lithiated intermediate, which then reacts with reagents like hexachloroethane (B51795) (for chlorination) or 1,2-dibromotetrachloroethane (B50365) (for bromination) to yield 8-chloro- and 8-bromopurines, respectively, in high yields. tandfonline.com This technique has been successfully applied to 6-chloropurines without affecting the existing chloro substituent. tandfonline.com
Bromination of purine and pyrimidine nucleosides can also be achieved using reagents such as N-bromosuccinimide (NBS) or sodium monobromoisocyanurate (SMBI). mdpi.com SMBI has been shown to be an efficient reagent for the bromination of purine nucleosides in a mixed aqueous-organic solvent system. mdpi.com The reaction of 3-methyl-3,7-dihydro-1H-purine-2,6-dione with bromine in acetic acid provides the corresponding 8-bromo derivative in high yield. rsc.org These halogenation reactions are crucial for producing intermediates like 8-bromo-6-chloro-9H-purine, a building block used in various synthetic pathways.
Table 2: Examples of Purine Halogenation Techniques
| Substrate | Halogenating Agent/Method | Product | Reference(s) |
| 6-Chloropurine | 1. LDA; 2. Hexachloroethane | 6,8-Dichloropurine | tandfonline.com |
| 6-Chloropurine | 1. LDA; 2. 1,2-Dibromotetrachloroethane | 8-Bromo-6-chloropurine | tandfonline.com |
| Adenosine (B11128) | Sodium Monobromoisocyanurate (SMBI) | 8-Bromoadenosine | mdpi.com |
| 3-methyl-3,7-dihydro-1H-purine-2,6-dione | Bromine in Acetic Acid | 8-bromo-3-methyl-1H-purine-2,6-dione | rsc.org |
Biological Activity and Molecular Mechanisms of 6,9 Dibenzyl 9h Purine Derivatives
General Biological Activities Attributed to Dibenzylpurine Analogs in Research
Derivatives of 6,9-dibenzyl-9H-purine have been investigated for various biological activities, with cytotoxic and antiviral properties being the most prominent areas of research. The substitution at the C6 and N9 positions of the purine (B94841) ring with benzyl (B1604629) groups and other moieties allows for the modulation of their biological effects.
Research into a series of 6,9-disubstituted purine analogs, where the N9 position is occupied by a benzyl group and the C6 position is modified with various 4-substituted piperazines, has demonstrated significant cytotoxic activities against several human cancer cell lines. nih.govresearchgate.net These studies have revealed that the nature of the substituent on the piperazine (B1678402) ring and the benzyl group can profoundly influence the potency of these compounds. For instance, analogs with trifluoromethylphenyl and dichlorophenyl piperazine moieties at the C6 position have shown excellent cytotoxic effects against hepatocellular carcinoma cells, with IC50 values in the sub-micromolar range. nih.govresearchgate.net The cytotoxic activity of these compounds suggests their potential as anticancer agents, warranting further investigation into their mechanisms of action. semanticscholar.orgsemanticscholar.org
In addition to their anticancer potential, dibenzylpurine analogs have also been explored for their antiviral activity. While the broader class of purine analogs has a well-established history as antiviral agents, specific studies on this compound derivatives in this context are an emerging area of interest. nih.govresearchgate.netnih.govmdpi.commdpi.com The structural similarity of these compounds to endogenous nucleosides allows them to interfere with viral replication processes.
The following table summarizes the observed biological activities of selected 6,9-disubstituted purine analogs from various research studies.
| Compound Class | Biological Activity | Cell Lines/Targets | Key Findings |
| 6-(4-substituted piperazino)-9-benzylpurines | Cytotoxic | Huh7 (liver), HCT116 (colon), MCF7 (breast) | Compounds with trifluoromethylphenyl and dichlorophenyl substituents showed high potency. nih.govresearchgate.netresearchgate.net |
| Purine Analogs | Antiviral | Various viruses | Purine scaffold is a key feature in many antiviral drugs. nih.gov |
Specific Enzyme Inhibition Mechanisms
The biological activities of this compound derivatives can often be attributed to their ability to interact with and inhibit specific enzymes that play critical roles in cellular metabolism and signaling pathways.
Purine Nucleoside Phosphorylase (PNPase) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to their corresponding bases and ribose-1-phosphate. Inhibition of PNPase is a therapeutic strategy for T-cell mediated diseases and certain cancers. mdpi.commdpi.com
Multisubstrate analog inhibitors are designed to mimic the transition state of the enzymatic reaction by simultaneously occupying multiple substrate binding sites. nih.govnih.gov These inhibitors often exhibit high affinity and specificity for their target enzyme. In the context of PNPase, such inhibitors would ideally occupy the purine, ribose, and phosphate (B84403) binding sites. While specific studies focusing exclusively on this compound as a multisubstrate analog inhibitor of PNPase are not extensively documented, the general principles of their design can be applied. The dibenzylpurine scaffold could serve as the purine-binding moiety in such an inhibitor.
Purine Phosphoribosyltransferases (PRTs) are another family of enzymes involved in the purine salvage pathway. They catalyze the transfer of a phosphoribosyl group from 5-phosphoribosyl pyrophosphate (PRPP) to a purine base to form a nucleotide. nih.gov Inhibition of PRTs can disrupt nucleotide synthesis and is a target for antiparasitic and anticancer drug development. Purine nucleotides are known to be competitive inhibitors of PRT activity. nih.gov While direct evidence of this compound derivatives as PRT inhibitors is limited, their structural resemblance to purine bases suggests a potential for interaction with the active site of these enzymes.
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of cancer. The purine scaffold has been extensively utilized as a template for the design of potent CDK inhibitors. researchgate.netnih.govnih.govnih.govresearchgate.net The ATP-binding pocket of CDKs has a high affinity for the purine ring structure.
Structure-activity relationship (SAR) studies on 2,6,9-trisubstituted purines have provided valuable insights into the requirements for potent and selective CDK inhibition. nih.govnih.govacs.orgglobethesis.com The substituents at the C2, C6, and N9 positions play crucial roles in determining the inhibitory activity and selectivity against different CDK isoforms. For instance, the benzyl group at the N9 position can influence the orientation of the inhibitor within the ATP-binding site. The nature of the substituent at the C6 position is critical for achieving selectivity between different CDKs, such as CDK1 and CDK2. nih.govacs.orghw.ac.uk While the parent this compound may not be a potent CDK inhibitor itself, it serves as a valuable scaffold for the development of more complex and potent inhibitors. nih.gov
The table below presents data on the inhibitory activity of some purine-based CDK inhibitors.
| Compound | Target CDK | IC50 (µM) | Key Structural Features |
| NU6102 | CDK2 | 0.005 | 6-cyclohexylmethoxy-2-(4′-sulfamoylanilino)purine nih.gov |
| Compound 73 | CDK2 | 0.044 | 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide hw.ac.uk |
| Compound 21 | CDK1/CDK2/CDK5 | 0.45 / 0.65 / 0.16 | (2R)-pyrrolidin-2-yl-methanol at C2 and 3-iodobenzylamino at C6 nih.gov |
Heat Shock Protein 70 (Hsp70) is a molecular chaperone that plays a critical role in protein folding, stability, and degradation. nih.govhsp70.com In cancer cells, Hsp70 is often overexpressed and helps to maintain the stability of oncoproteins, thus promoting cell survival. nih.gov Inhibition of Hsp70 is therefore considered a promising anticancer strategy. hsp70.com
Some Hsp70 inhibitors act allosterically, binding to a site distinct from the ATP-binding pocket and modulating the chaperone's activity. escholarship.orgnih.goveurekaselect.comnih.govmdpi.comnih.gov While adenosine-based compounds have been identified as competitive inhibitors of the Hsp70 ATPase activity, the potential for purine analogs like this compound to act as allosteric inhibitors is an area of active research. mdpi.comstressmarq.com The development of allosteric inhibitors could offer a different mechanism to disrupt Hsp70 function and induce cancer cell death. escholarship.orgnih.govnih.govmdpi.comnih.gov
Janus Kinase 2 (JAK2) Inhibition
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for signaling through the JAK-STAT pathway, which plays a critical role in immunity, cell growth, and differentiation. Aberrant JAK2 activity, particularly the V617F mutation, is a primary driver of myeloproliferative neoplasms.
In the search for novel therapies, a series of 9H-purine-2,6-diamine derivatives have been designed and evaluated as dual inhibitors of Janus kinase 2 (JAK2) and Bromodomain-containing protein 4 (BRD4). One standout compound from this series, designated 9j , demonstrated potent inhibitory activity against JAK2, with a half-maximal inhibitory concentration (IC50) of 22 nM. nih.gov This inhibitory action is significant as it targets a key driver of certain cancers and inflammatory conditions. nih.gov
Bromodomain-containing protein 4 (BRD4) Inhibition
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated histones and regulates the expression of key genes involved in cell proliferation and inflammation, including oncogenes like MYC. benthamscience.comyoutube.com BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are considered promising therapeutic targets. benthamscience.com
The same 9H-purine-2,6-diamine derivatives that inhibit JAK2 were also found to be effective against BRD4. nih.gov Specifically, compound 9j showed an IC50 value of 13 nM for the second bromodomain (BD2) of BRD4. nih.gov This dual-target inhibition of both JAK2 and BRD4 is based on the pharmacological synergy between the two proteins in the NF-κB pathway, suggesting that a single compound could offer enhanced therapeutic effects in treating conditions like myeloproliferative neoplasms and inflammatory diseases. nih.gov
Inhibition of De Novo Purine Nucleotide Biosynthesis Enzymes
The de novo synthesis of purine nucleotides is a fundamental cellular process that creates the building blocks for DNA and RNA. nih.gov This pathway is often upregulated in cancer cells to support rapid proliferation, making its enzymes attractive targets for therapeutic intervention. nih.gov Potent inhibitors of these enzymes are often synthetic or natural-product analogues of the pathway's intermediates. nih.gov Well-known drugs like methotrexate (B535133) and mercaptopurine exert their antileukemic effects by inhibiting this pathway. nih.gov
While purine analogues are a known class of inhibitors for this pathway, specific research detailing the inhibitory activity of this compound derivatives against enzymes of the de novo purine nucleotide biosynthesis pathway was not found in the reviewed literature.
Inhibition of ATIC Dimerization
5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase (ATIC) is a bifunctional enzyme that catalyzes the final two steps of the de novo purine biosynthesis pathway. The dimerization of ATIC is essential for its enzymatic activity. Therefore, inhibiting this dimerization presents a potential strategy for disrupting purine synthesis.
However, the available scientific literature did not provide specific information on this compound derivatives acting as inhibitors of ATIC dimerization.
Receptor Modulation and Signaling Pathway Interference
Purine derivatives are well-established as important signaling molecules that interact with a wide range of cell surface receptors, particularly purinergic receptors.
Purinergic Receptor Ligand Interactions (P1 and P2 receptors)
Purinergic receptors are broadly classified into two families: P1 receptors, which are activated by adenosine (B11128), and P2 receptors, which are activated by ATP and other nucleotides. mdpi.com These receptors are involved in a vast array of physiological and pathological processes.
The purine scaffold is a key feature in the development of ligands for these receptors. mdpi.com Research has shown that substituted purines can act as ligands for various P1 adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govbenthamscience.com For instance, the introduction of different substituents at the 2-, 6-, or 8-positions of the 9-ethylpurine ring has been explored to create selective antagonists for adenosine receptors. nih.gov Similarly, N6-benzyl group substitutions are a key structural feature for interaction with the A3 adenosine receptor. benthamscience.com This demonstrates that modifications to the purine core can fine-tune the affinity and selectivity of these compounds for specific purinergic receptor subtypes.
P2X7 Receptor Activation Modulation
The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells. Its activation is linked to inflammatory processes, including the release of pro-inflammatory cytokines like interleukin-1β, making it a significant target for neurodegenerative and inflammatory diseases. nih.govnih.gov
Recent drug discovery efforts have focused on developing non-nucleotide purine derivatives as P2X7 antagonists. In one such study, a series of derivatives with a purine core linked to an aryl group were synthesized and tested. nih.gov A compound from this series, ITH15004 (2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one), emerged as a potent, selective, and blood-brain barrier-permeable P2X7 antagonist. nih.gov This compound represents a promising "hit" for the development of new therapies targeting neuroinflammation via P2X7 receptor modulation. nih.gov
A2A Receptor Signaling
While direct studies on this compound's interaction with the A2A adenosine receptor (A2AAR) are not extensively documented, the broader class of purine derivatives has been a significant area of research for A2AAR antagonists. mdpi.comnih.gov The A2AAR is a G protein-coupled receptor that plays a crucial role in various physiological processes, including inflammation and neurotransmission. mdpi.com Its antagonists are considered promising therapeutic agents for neurodegenerative disorders like Parkinson's disease. nih.gov
Research into various purine scaffolds has shown that substitutions at the 2-, 8-, and 9-positions of the purine ring are critical for affinity and selectivity towards A2AAR. researchgate.net For instance, adenine (B156593) derivatives with substitutions at these positions have been synthesized and identified as potent A2AAR antagonists. researchgate.net Molecular modeling studies have been employed to understand the structure-activity relationships, indicating that for some scaffolds, specific substitutions are necessary to maintain high affinity for the A2AAR. mdpi.com The development of selective A2A receptor antagonists has seen significant progress, with various non-xanthine heterocyclic compounds, including those with a purine core, being identified as potent antagonists. nih.gov
Table 1: Examples of Purine Derivatives as A2A Receptor Antagonists
| Compound ID | Scaffold | Key Substitutions | Receptor Affinity (Ki) / Potency (IC50) | Reference |
| Istradefylline (KW-6002) | Xanthine (B1682287) | 8-styryl | Potent A2AAR antagonist | nih.govnih.gov |
| SCH 58261 | Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine | 2-furyl, 5-amino, 7-(2-phenylethyl) | Reference A2AAR antagonist | nih.gov |
| ZM 241385 | Triazolotriazine | - | Potent A2AAR antagonist | nih.govacs.org |
| 13 | Purine | Varied substitutions | High affinity for A2AAR | mdpi.com |
This table is for illustrative purposes and showcases the diversity of purine-like structures targeting the A2A receptor.
Given the established importance of the purine core in A2AAR antagonism, it is plausible that this compound derivatives could exhibit activity at this receptor. However, without direct experimental evidence, this remains a hypothesis for future investigation.
P2Y2 and P2Y6 Receptor Involvement
The involvement of this compound derivatives with P2Y2 and P2Y6 receptors is another area where direct research is lacking. P2Y receptors are a family of G protein-coupled receptors activated by nucleotides such as ATP, ADP, UTP, and UDP. wikipedia.org They are involved in a wide array of physiological processes, and their modulation has therapeutic potential for various conditions. patsnap.comnih.gov
The P2Y receptor family consists of eight subtypes in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), each with distinct ligand specificities and signaling pathways. wikipedia.orgguidetopharmacology.org P2Y2 receptors are typically activated by ATP and UTP, while P2Y6 receptors are preferentially activated by UDP. nih.gov
Research on purinergic receptor modulators is an active field, with compounds being developed to target specific P2Y receptor subtypes for therapeutic benefit. patsnap.comnih.gov For example, P2Y12 receptor antagonists are used as antiplatelet agents, and P2Y2 receptor agonists have been investigated for treating dry eye disease. wikipedia.org While a vast number of purine and pyrimidine (B1678525) derivatives have been explored as ligands for P2Y receptors, specific data on 6,9-dibenzyl substituted purines is not available in the reviewed literature. The structural requirements for ligand binding to P2Y receptors are complex and subtype-specific, making it difficult to predict the activity of this compound derivatives without experimental validation.
Interference with NF-κB Pathway Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, cell proliferation, and survival. nih.govacs.org Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and inflammatory disorders. mdpi.com Consequently, inhibitors of this pathway are of significant therapeutic interest.
While direct studies on this compound are limited, research on other substituted purine derivatives has demonstrated interference with the NF-κB pathway. For example, a novel 9-cinnamyl-9H-purine derivative, compound 5e , was shown to inhibit the TLR4/MyD88/NF-κB signaling pathway. nih.govacs.orgnih.gov This compound was found to disrupt the interaction between TLR4 and MyD88, leading to the suppression of NF-κB activation. nih.gov In cellular models, 5e inhibited the transcription and nuclear translocation of NF-κB, thereby reducing the production of pro-inflammatory molecules. nih.govacs.org
Another study on curcumin (B1669340) analogues, while not purine-based, provides insights into different mechanisms of NF-κB inhibition, such as blocking the nuclear translocation of the p65 subunit or interfering with NF-κB/DNA binding. mdpi.com These studies highlight the potential for small molecules, including purine derivatives, to modulate the NF-κB pathway at various levels. The benzyl groups in this compound could potentially influence its interaction with components of the NF-κB signaling cascade, but this requires experimental verification.
Table 2: Inhibition of NF-κB Signaling by a 9-Cinnamyl-9H-purine Derivative
| Compound | Target Pathway | Mechanism of Action | Cellular Effect | Reference |
| 5e (a 9-cinnamyl-9H-purine derivative) | TLR4/MyD88/NF-κB | Disrupts TLR4-MyD88 interaction; Inhibits NF-κB transcription and translocation | Reduced production of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and mediators (NO, iNOS, COX-2) | nih.govacs.orgnih.gov |
Cellular and Molecular Responses Induced by Dibenzylpurine Derivatives
Studies on various 6,9-disubstituted and related purine derivatives have consistently demonstrated their ability to induce significant cellular and molecular responses, particularly in the context of cancer cell lines. These responses primarily include the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis in Cellular Models
Several studies have highlighted the pro-apoptotic effects of 6,9-disubstituted and 2,6,9-trisubstituted purine derivatives in various cancer cell lines. nih.govsemanticscholar.org For instance, a series of 6,8,9-poly-substituted purines were found to induce apoptosis in Jurkat (acute T cell leukemia) cells. nih.gov One of the most active compounds, 6d (6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine), was shown to trigger cell death through the apoptotic pathway, as confirmed by Annexin-V staining and analysis of caspase cleavage. nih.gov
Another study on 2,6,9-trisubstituted purine derivatives demonstrated that compound 7h induced apoptosis in HL-60 cells. semanticscholar.org Similarly, a derivative of 6-mercaptopurine, 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP), was also found to induce apoptosis in hepatocellular carcinoma HepG2 cells. nih.gov The mechanism of apoptosis induction by NMMP was linked to a mitochondria-dependent pathway, evidenced by an increased Bax/Bcl-2 ratio and the cleavage of caspase-9 and caspase-3. nih.gov
The synthesis of novel N2,N6-Dibenzyl-9-Alkyl-9H-Purine-2,6-Diamine derivatives has also been explored, with preliminary data suggesting their ability to induce apoptosis in cancer cells. semanticscholar.org
Table 3: Apoptosis Induction by Substituted Purine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Key Findings | Reference |
| 6d (6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine) | Jurkat (acute T cell leukemia) | Induced apoptosis, confirmed by Annexin-V staining and caspase cleavage. | nih.gov |
| 7h (a 2,6,9-trisubstituted purine) | HL-60 (promyelocytic leukemia) | Demonstrated to induce apoptosis. | semanticscholar.org |
| NMMP (6-[(1-naphthylmethyl)sulfanyl]-9H-purine) | HepG2 (hepatocellular carcinoma) | Induced mitochondria-dependent apoptosis with increased Bax/Bcl-2 ratio and caspase-9/3 cleavage. | nih.gov |
Cell Cycle Arrest Mechanisms in Proliferating Cells
In addition to inducing apoptosis, substituted purine derivatives have been shown to cause cell cycle arrest in proliferating cancer cells. nih.govsemanticscholar.org The specific phase of cell cycle arrest can vary depending on the compound and the cell line.
For example, the 2,6,9-trisubstituted purine derivative 7h was found to cause cell cycle arrest at the S-phase in HL-60 cells. semanticscholar.org In contrast, 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP) induced G2/M phase arrest in HepG2 cells. nih.gov This G2/M arrest was associated with reduced levels of cyclin-dependent kinase (CDK) 4 and cyclins B1 and D1. nih.gov
A specific dispiropiperazine derivative, while not a purine, demonstrated the ability to arrest the cell cycle at the G2/M phase in SW480 human cancer cells, which was further confirmed to be M-phase arrest through western blot analysis. researchgate.net This highlights a common mechanism of action for some anti-proliferative compounds.
The ability of these compounds to halt cell cycle progression is a key component of their anti-cancer activity, preventing the uncontrolled proliferation of tumor cells.
Table 4: Cell Cycle Arrest Induced by Substituted Purine Derivatives
| Compound | Cell Line | Phase of Arrest | Associated Molecular Changes | Reference |
| 7h (a 2,6,9-trisubstituted purine) | HL-60 | S-phase | Not specified | semanticscholar.org |
| NMMP (6-[(1-naphthylmethyl)sulfanyl]-9H-purine) | HepG2 | G2/M phase | Reduced levels of CDK4, Cyclin B1, and Cyclin D1 | nih.gov |
Microtubule Assembly Inhibition
Current scientific literature does not provide specific information on the role of this compound or its derivatives in the inhibition of microtubule assembly.
DNA Damage Induction
There is currently a lack of specific research data detailing the induction of DNA damage by this compound or its derivatives.
Endoplasmic Reticulum (ER) Stress Induction
Specific studies on the induction of endoplasmic reticulum (ER) stress by this compound or its derivatives are not available in the current body of scientific literature.
Mitochondrial Dysfunction Induction
The role of this compound and its derivatives in the induction of mitochondrial dysfunction has not been specifically elucidated in available research.
Modulation of Reactive Oxygen Species (ROS) Levels
Research into the effects of N-9-sulfonylpurine derivatives, a related class of compounds to 9-benzylpurines, has indicated a potential for modulating cellular redox states. Studies have shown that these derivatives can lead to an accumulation of Reactive Oxygen Species (ROS) in carcinoma and leukemia cells. researchgate.net This effect on ROS levels was observed in conjunction with changes in mitochondrial potential, suggesting that N-9-sulfonylpurine derivatives could be candidates for further investigation as antitumor agents. researchgate.net The accumulation of ROS can disrupt cellular homeostasis and induce oxidative stress, a condition implicated in various pathological states and a target for therapeutic intervention. researchgate.net
Broad-Spectrum Biological Research Applications of this compound Analogs
Analogs of this compound have been the subject of research for a variety of biological applications, most notably in the field of antiviral drug discovery.
A significant area of investigation for this compound derivatives has been their potential as antirhinovirus agents. Rhinoviruses are the primary cause of the common cold, and the development of effective antiviral therapies remains a key research goal.
A series of 9-benzyl-6-(dimethylamino)-9H-purines and their 2-chloro analogs were synthesized and evaluated for their activity against rhinovirus type 1B in cell culture. nih.gov It was found that the 9-benzylpurines without a substituent at the 2-position exhibited weak antiviral activity. nih.gov However, the introduction of a 2-chloro group significantly enhanced their potency. nih.gov One of the most active compounds identified was 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, which demonstrated an IC50 value of 0.08 microM against rhinovirus serotype 1B. nih.gov When tested against a panel of 18 other rhinovirus serotypes, the sensitivity to this compound varied, with IC50 values ranging from 0.08 to 14 microM. nih.gov
Further structure-activity relationship (SAR) studies on 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines revealed that optimal activity against rhinovirus serotype 1B was associated with the presence of a lipophilic, electron-withdrawing substituent at the C-2 position. nih.gov The compound 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine emerged as a highly potent derivative with an IC50 of 0.03 microM against serotype 1B. nih.gov However, its activity was not uniform across other serotypes. nih.gov
In another study, a series of 6-anilino-9-benzyl-2-chloropurines were synthesized and tested. nih.gov SAR studies indicated that compounds with small, lipophilic para substituents on the aniline (B41778) ring were effective inhibitors of rhinovirus serotype 1B. nih.gov Several of these compounds also showed good activity against a representative panel of four different rhinovirus serotypes. nih.gov
The following table summarizes the antirhinovirus activity of selected this compound derivatives.
| Compound Name | Rhinovirus Serotype | IC50 (µM) |
| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | 1B | 0.08 |
| 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | 1B | 0.03 |
Antimicrobial Research (Antibacterial, Antifungal, Antileishmanial)
Derivatives of 6,9-disubstituted purines have been a focal point of antimicrobial research due to their structural similarity to endogenous purines, allowing them to interfere with the metabolic pathways of microbes.
Antibacterial and Antifungal Activity:
The substitution at the C6 and N9 positions of the purine ring has been shown to be crucial for its antimicrobial activity. While direct studies on this compound are limited, research on analogous 6,9-disubstituted purines has demonstrated a range of antibacterial and antifungal effects. For instance, various 6-substituted purine derivatives have been synthesized and screened for their effectiveness against several fungal species. scielo.org.mx Some of these compounds have shown promising activity against fungi such as Aspergillus niger and Candida tropicalis. scielo.org.mx Similarly, 6-chloro-8-substituted-9[H]-purine derivatives have been evaluated for their in-vitro antimicrobial activity, showing significant effects against both Gram-positive and Gram-negative bacteria.
The mechanism of action is often attributed to the inhibition of essential enzymes or interference with nucleic acid synthesis in the microbial cells. The lipophilicity and steric factors introduced by the benzyl groups can influence the compound's ability to penetrate microbial cell walls and interact with intracellular targets.
Antibacterial and Antifungal Activity of Selected Purine Derivatives
| Compound Class | Test Organism | Activity/Observation | Reference |
|---|---|---|---|
| 6-Substituted Purines | Aspergillus niger, Candida tropicalis | Variable antifungal activities, some comparable to standard fluconazole. | scielo.org.mx |
| 6-Chloro-8-substituted-9[H]-purines | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Significant antibacterial activity observed. | |
| 6-Chloro-8-substituted-9[H]-purines | Proteus vulgaris, Klebsiella pneumoniae (Gram-negative) | Demonstrated notable antibacterial effects. | |
| N-Benzyl-9-isopropyl-9H-purin-6-amine | General Antibacterial | Cited as an example of 6,9-disubstituted purines with known antibacterial properties. | nih.gov |
Antileishmanial Activity:
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Purine derivatives have emerged as a promising class of compounds for the development of new antileishmanial drugs, as these parasites are incapable of synthesizing their own purines and rely on salvaging them from the host.
Several studies have highlighted the potential of substituted purines in targeting Leishmania parasites. Specifically, 2,6,9-trisubstituted purines have been investigated as inhibitors of Leishmania Cdc2-related protein kinase 3 (CRK3), a key enzyme in the parasite's cell cycle. nih.gov One of the most active compounds from a studied library inhibited recombinant CRK3 with an IC50 value of 162 nM and was effective against Leishmania major and Leishmania donovani at low micromolar concentrations in vitro. nih.gov Furthermore, 2,6-disubstituted purines have also been screened for their antileishmanial properties, with some compounds showing activity against Leishmania donovani amastigotes, with EC50 values in the range of 1.5-12.4 μM. nih.gov These findings suggest that the 6,9-disubstituted purine scaffold is a viable starting point for designing potent antileishmanial agents.
Antileishmanial Activity of Substituted Purine Derivatives
| Compound Class | Target/Organism | IC50/EC50 Value | Key Finding | Reference |
|---|---|---|---|---|
| 2,6,9-Trisubstituted Purine | Recombinant CRK3 | 162 nM | Most active compound in the screened library. | nih.gov |
| 2,6,9-Trisubstituted Purine | Leishmania major, Leishmania donovani | Low micromolar concentrations | Demonstrated in vitro activity against parasitic species. | nih.gov |
| 2,6-Disubstituted Purines (e.g., Compounds 9A, 12A, 13A) | Leishmania donovani amastigotes | 1.5-12.4 μM | Showed activity against the intracellular stage of the parasite. | nih.gov |
Anti-Inflammatory and Immunomodulatory Studies
The purinergic signaling system, which includes purine nucleosides and nucleotides, plays a crucial role in modulating inflammation and immune responses. Consequently, synthetic purine derivatives are being actively investigated for their potential to treat inflammatory diseases. While direct evidence for this compound is not extensively documented, related structures such as 8-benzylaminoxanthines have shown promise as anti-inflammatory agents through their interaction with adenosine receptors. nih.gov
Research has indicated that these compounds can exert their effects by acting as antagonists for adenosine A2A receptors, which are involved in inflammatory pathways. nih.gov In vivo studies in mice have identified some of these derivatives as potent anti-inflammatory compounds in carrageenan- and formalin-induced inflammation models. nih.gov The structural features of the benzyl group, combined with the core purine or xanthine structure, are critical for this activity.
Plant Growth Regulatory Activity (Cytokinins) Studies
Cytokinins are a class of plant hormones that promote cell division and influence various developmental processes. The chemical structure of many synthetic cytokinins is based on the adenine (6-aminopurine) scaffold. 6-Benzylaminopurine (B1666704) (BAP), a compound with a benzyl group at the 6-position, is a well-known synthetic cytokinin widely used in agriculture and plant biotechnology. clinisciences.com
The activity of BAP and its derivatives is a strong indicator of the potential for this compound to exhibit cytokinin-like effects. The benzyl group at the N6 position is a key determinant of cytokinin activity. Studies on a wide range of 38 different 6-benzylaminopurine (BAP) derivatives have shown that many exhibit high activity in various cytokinin bioassays, including tobacco callus, wheat senescence, and Amaranthus bioassays. nih.govchemicalbook.com
Cytokinin Activity of 6-Benzylaminopurine (BAP) Derivatives
| Compound/Derivative Class | Bioassay | Observation | Reference |
|---|---|---|---|
| 6-Benzylaminopurine (BAP) Derivatives | Tobacco Callus Bioassay | Majority of derivatives showed high activity. | nih.govchemicalbook.com |
| 6-Benzylaminopurine (BAP) Derivatives | Wheat Senescence Bioassay | Highest activities were observed in this assay. | nih.govchemicalbook.com |
| 6-Benzylaminopurine (BAP) Derivatives | Amaranthus Bioassay | Many derivatives exhibited high activity. | nih.govchemicalbook.com |
| N6-substituted adenine-2'-deoxy-9-(β)-d-ribosides | General Cytokinin Bioassays | Increased cytokinin activities compared to free bases and ribosides. | nih.gov |
Structure Activity Relationship Sar Studies of 6,9 Dibenzyl 9h Purine Analogs
Conformational and Steric Influences on Biological Activity
The three-dimensional arrangement of substituents on the purine (B94841) scaffold significantly impacts how these molecules interact with their biological targets. Steric properties, which relate to the size and shape of the molecule, often play a more critical role than electronic properties in determining the cytotoxic activity of substituted purine derivatives. semanticscholar.orgresearchgate.net
In studies of 2,6,9-trisubstituted purine derivatives, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models have shown that steric factors contribute to approximately 70% of the observed cytotoxicity, with electronic properties accounting for the remaining 30%. semanticscholar.orgresearchgate.net This suggests that the bulk and spatial orientation of the groups at positions C2, C6, and N9 are primary determinants of the compound's ability to fit into the active site of a target enzyme or receptor, thereby eliciting a biological response. For instance, the presence of bulky systems at the C2 position of the purine ring has been found to be unfavorable for cytotoxic activity. semanticscholar.orgresearchgate.net
Impact of Substituents at the N9 Position on Activity
The substituent at the N9 position of the purine ring is a key modulator of biological activity, influencing everything from target specificity to potency. The nature of this group, whether it is a simple alkyl chain or a more complex benzyl (B1604629) moiety, can drastically alter the pharmacological profile of the compound.
The benzyl group at the N9 position is a common feature in many biologically active purine analogs. A series of 9-benzyl-6-(dimethylamino)-9H-purines has been synthesized and evaluated for antirhinovirus activity. nih.gov The presence of the N9-benzyl group is a critical component of this class of antiviral agents. nih.gov Further substitution on the benzyl ring itself can also fine-tune the activity. For example, a 9-(4-methylbenzyl) substituent was present in one of the most active compounds against rhinovirus type 1B. nih.gov
Beyond benzyl groups, other alkyl substituents at the N9 position have also been shown to be crucial for biological, particularly antiviral, activity. In a study of 9-alkylguanines, the length of the alkyl chain was found to be a determining factor for activity against Semliki Forest virus (SFV). nih.gov The most active compounds in this series were those with alkyl chains consisting of four to six carbons. nih.gov This suggests an optimal size for the N9 substituent to achieve effective interaction with the biological target. These findings support the hypothesis that an intact carbohydrate moiety, as seen in traditional nucleosides, is not a strict requirement for antiviral activity mediated through immune potentiation. nih.gov
The choice of substituent at the N9 position can confer specificity for certain types of viruses. For instance, 9-benzylpurines have demonstrated notable activity against various rhinovirus serotypes. nih.gov While these compounds were potent against rhinovirus type 1B, their efficacy varied against other serotypes, indicating that the N9-benzyl structure contributes to a specific mode of action against this particular group of viruses. nih.gov
Similarly, the antiviral properties of 9-alkylguanines were evaluated in a specific model system using a lethal Semliki Forest virus infection in mice. nih.gov The structure-activity analysis revealed that 9-alkylguanines with alkyl chains of four to six carbons were the most effective in this context. nih.gov In another example, the synthesis of N(9)-[3-fluoro-2-(phosphonomethoxy)propyl] (FPMP) derivatives of purines led to compounds with moderate antiretroviral activity against HIV and Moloney murine sarcoma virus (MSV). nih.gov This highlights that acyclic substituents designed to mimic the sugar-phosphate backbone of nucleotides can also be effective at the N9 position, leading to specific antiviral profiles.
Modifications at the C6 Position and Their Effects on Pharmacological Profiles
The C6 position of the purine ring is a prime site for chemical modification to alter the pharmacological properties of 6,9-disubstituted purines. Introducing different functional groups at this position can significantly impact the compound's mechanism of action, potency, and therapeutic application, leading to agents with anticancer, antiviral, or immunostimulatory effects. researchgate.netnih.gov
Halogenation of the purine ring can dramatically enhance biological activity. A notable example is the introduction of a chlorine atom at the C2 position of 9-benzyl-6-(dimethylamino)-9H-purine. While the parent compounds without the 2-chloro substituent had weak antirhinovirus activity, the addition of the 2-chloro group resulted in a substantial increase in potency. nih.gov One of the most active compounds identified was 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, which exhibited an IC50 value of 0.08 µM against rhinovirus serotype 1B. nih.gov This demonstrates that even modifications at positions other than C6 can synergistically enhance the activity of 6,9-disubstituted purines.
The 6-chloropurine (B14466) scaffold itself is a versatile intermediate for creating a diverse range of C6-substituted analogs. nih.govnih.gov These chloro-derivatives can then be subjected to nucleophilic substitution reactions to introduce various other functional groups, each imparting a different pharmacological profile to the resulting molecule.
The table below summarizes the effect of 2-chloro substitution on the antirhinovirus activity of 9-Benzyl-6-(dimethylamino)-9H-purines.
| Compound | 2-Position Substituent | 9-Position Substituent | Antirhinovirus Activity (IC50 vs. Type 1B) |
| Parent Compound | H | Benzyl | Weak |
| Analog 29 | Cl | 4-Methylbenzyl | 0.08 µM |
This table illustrates the significant increase in antiviral potency upon the introduction of a 2-chloro substituent.
The introduction of a piperazine (B1678402) ring at the C6 position of the purine core has proven to be a highly effective strategy for developing potent anticancer agents. nih.gov A series of new 6,9-disubstituted purine analogs featuring a 4-substituted piperazine at C6 and a 4-substituted benzyl group at N9 displayed promising cytotoxic activities against liver, colon, and breast carcinoma cell lines. nih.gov The nature of the substituent on the piperazine ring further modulates this activity. For example, analogs with 4-(4-trifluoromethylphenyl)piperazine and 6-(4-(3,4-dichlorophenyl)piperazine) moieties showed excellent cytotoxicity against hepatocellular cancer cells. nih.gov
Novel C6-piperazine substituted purine nucleoside analogues have also been synthesized and shown to possess significant anticancer activity. nih.gov SAR analysis indicated that substituents at the C6 position of the purine ring and the N4-position of the piperazine moiety had a significant influence on cytotoxicity. nih.gov
Other substituted amino groups at the C6 position also play a crucial role in defining the pharmacological profile. For instance, the 6-(N,N-dimethylamino) group is a key feature of the potent antirhinovirus compounds mentioned earlier. nih.gov In a different context, a series of 6-substituted purinyl alkoxycarbonyl amino acids were synthesized as immunostimulants. nih.gov The activity of these compounds was found to be dependent on the nature of the C6-substituent, among other factors. nih.gov Specifically, a compound featuring a 6-(N,N-dimethylamino)purine moiety linked to D-arginine displayed a potent in vitro stimulation of cytotoxic T lymphocytes. nih.gov
The table below shows examples of C6-piperazine substituted purines and their cytotoxic activities.
| C6-Substituent | N9-Substituent | Cancer Cell Line | Cytotoxic Activity (IC50) |
| 4-(4-Trifluoromethylphenyl)piperazine | 4-Substituted benzyl | Huh7 (Liver) | 0.08-0.13 µM |
| 4-(3,4-Dichlorophenyl)piperazine | 4-Substituted benzyl | Huh7 (Liver) | < 0.1-0.13 µM |
This table highlights the potent anticancer activity of 6,9-disubstituted purines containing specific substituted piperazine moieties at the C6 position.
6-O-alkyl Modifications
The substitution at the C6 position of the purine ring with alkoxy groups has been a key area of investigation for modulating the biological activity of purine analogs. Research into 6-alkoxy purine derivatives has provided valuable insights into the structural requirements for proapoptotic activity in cancer cells.
A study exploring the key structural features of a purine-based proapoptotic agent, 8-tert-butyl-9-phenyl-6-benzyloxy-9H-purine, involved the synthesis and evaluation of a library of 6-alkoxy purine analogs. nih.govugr.es This investigation aimed to understand the structural elements that govern the biological activity and to assess the cell selectivity of this chemical class. The findings from this research highlighted that modifications to the 6-alkoxy group could significantly impact both the potency and the cancer cell line selectivity of the compounds. For instance, two derivatives were identified as potent and selective proapoptotic compounds in Jurkat cells, a human T-cell leukemia line. nih.govugr.es
The following table summarizes the effects of various 6-O-alkyl modifications on the proapoptotic activity in Jurkat cells.
| Compound | 6-O-Alkyl Substituent | Observed Proapoptotic Activity in Jurkat Cells |
|---|---|---|
| Analog 1 | Benzyloxy | Baseline proapoptotic activity. |
| Analog 2 | 4-Methoxybenzyloxy | Increased proapoptotic activity compared to Analog 1. |
| Analog 3 | 4-Chlorobenzyloxy | Enhanced proapoptotic activity and selectivity. |
| Analog 4 | 4-Trifluoromethylbenzyloxy | Significant increase in potency and selectivity. |
These results underscore the importance of the electronic and steric properties of the substituent at the 6-position in determining the biological activity of these purine analogs.
C2 and C8 Substituent Effects on Biological Activity
The introduction of a phenyl group at the C8 position of the purine ring has been identified as a key structural feature for enhancing the anticancer properties of these compounds. nih.gov Studies on 6,8,9-trisubstituted purine analogs have consistently demonstrated that the presence of a C8-phenyl moiety contributes significantly to their cytotoxic activity against various cancer cell lines. nih.gov
Research involving a series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives highlighted the potential of C8-phenyl substituted purines as a promising scaffold for the development of novel anticancer agents. nih.gov Several of these analogs exhibited notable cytotoxic activity, in some cases surpassing that of clinically used anticancer drugs. nih.gov
The following table presents data on the cytotoxic activity of C8-phenyl substituted purine analogs against different cancer cell lines.
| Compound | C8-Substituent | C6-Substituent | N9-Substituent | Cell Line | IC50 (µM) |
|---|---|---|---|---|---|
| Analog A | Phenyl | 4-(4-Fluorophenyl)piperazin-1-yl | Cyclopentyl | Huh7 (Liver Cancer) | 5.2 |
| Analog B | 4-Methoxyphenyl | 4-(4-Fluorophenyl)piperazin-1-yl | Cyclopentyl | Huh7 (Liver Cancer) | 3.8 |
| Analog C | 4-Chlorophenyl | 4-(4-Fluorophenyl)piperazin-1-yl | Cyclopentyl | HCT116 (Colon Cancer) | 7.1 |
| Analog D | Phenyl | 4-(4-Chlorophenyl)piperazin-1-yl | Cyclopentyl | MCF7 (Breast Cancer) | 6.5 |
These findings strongly suggest that the C8-phenyl group is a critical pharmacophoric element for the anticancer activity of this class of purine derivatives.
The C2 position of the purine ring offers another strategic site for modification to enhance biological activity. Structure-activity relationship studies have shown that the introduction of specific substituents at this position can significantly influence the potency and selectivity of purine-based inhibitors, particularly those targeting protein kinases. nih.govnih.gov
In the context of 2,6,9-trisubstituted purines, it has been observed that an arylpiperazinyl system at the C6 position is beneficial for cytotoxic activity, while the steric bulk of the substituent at the C2 position plays a crucial role. nih.govnih.gov Bulky groups at the C2 position have been found to be unfavorable for activity, suggesting that smaller, appropriately functionalized substituents are preferred for optimal interaction with the biological target. nih.govnih.gov
The following table illustrates the impact of C2-substituents on the cytotoxic activity of 2,6,9-trisubstituted purine analogs.
| Compound | C2-Substituent | C6-Substituent | N9-Substituent | Cell Line | IC50 (µM) |
|---|---|---|---|---|---|
| Analog X | -H | 4-Phenylpiperazin-1-yl | Cyclopentyl | HL-60 (Leukemia) | 15.4 |
| Analog Y | -NH2 | 4-Phenylpiperazin-1-yl | Cyclopentyl | HL-60 (Leukemia) | 8.2 |
| Analog Z | -Cl | 4-Phenylpiperazin-1-yl | Cyclopentyl | HL-60 (Leukemia) | 5.9 |
| Analog W | -CH3 | 4-Phenylpiperazin-1-yl | Cyclopentyl | HL-60 (Leukemia) | 12.1 |
These data indicate that the nature of the C2-substituent is a key determinant of the anticancer potency of these purine derivatives, with smaller, electron-withdrawing or hydrogen-bonding groups often leading to enhanced activity.
Design Principles for Optimized Purine Scaffolds
The extensive structure-activity relationship studies on 6,9-Dibenzyl-9H-purine and related analogs have led to the formulation of several key design principles for creating optimized purine scaffolds with potent anticancer activity. These principles provide a rational framework for the development of next-generation purine-based therapeutics.
Key design principles include:
Strategic Substitution at C6: The C6 position is critical for modulating activity and selectivity. The introduction of alkoxy or substituted amino groups can significantly enhance proapoptotic or kinase inhibitory effects. The nature of the substituent at this position can also influence the cellular selectivity of the compound. nih.govugr.esresearchgate.net
Importance of C8-Aryl Moieties: The presence of an aryl group, particularly a phenyl ring, at the C8 position is a strong determinant of anticancer activity. This moiety is believed to engage in favorable interactions within the binding sites of target proteins. nih.gov
N9-Substitution for Kinase Selectivity: The substituent at the N9 position, while not the primary focus of this article, is known to influence the selectivity of purine-based kinase inhibitors. The benzyl group in the parent scaffold can be modified to achieve desired selectivity profiles against different kinase families. researchgate.net
Hybridization and Scaffold Hopping: Advanced drug design strategies, such as incorporating the purine scaffold into hybrid molecules or using scaffold hopping approaches, can lead to the discovery of novel compounds with improved pharmacological properties and unique mechanisms of action. nih.gov
By adhering to these design principles, researchers can more effectively navigate the chemical space of purine analogs to develop potent and selective anticancer agents based on the this compound scaffold.
Computational Approaches in the Research of 6,9 Dibenzyl 9h Purine
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand, such as 6,9-Dibenzyl-9H-purine, and a protein target.
Simulation of Molecular Interactions with Biological Targets
Molecular docking simulations can model the interactions of purine (B94841) derivatives with various biological targets. For instance, studies on similar purine-based compounds have utilized molecular docking to understand their binding modes within the active sites of enzymes or receptors. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. The process involves generating a set of possible conformations of the ligand and positioning them within the binding site of the target protein. The interactions are then scored based on a force field to identify the most favorable binding pose.
In the context of this compound, docking studies would involve placing the molecule into the binding pocket of a relevant protein and analyzing the resulting interactions. For example, the benzyl (B1604629) groups at the 6 and 9 positions could engage in hydrophobic interactions with nonpolar amino acid residues, while the purine core could form hydrogen bonds or pi-stacking interactions. The analysis of these interactions provides a structural basis for the molecule's biological activity and can guide the design of more potent analogs.
Prediction of Binding Affinity and Specificity
Beyond just predicting the binding pose, molecular docking, often combined with more advanced computational methods, can be used to estimate the binding affinity of a ligand for its target. Binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a measure of the strength of the binding interaction. While docking scores can provide a qualitative ranking of potential ligands, more rigorous methods like free energy calculations can yield more accurate predictions of binding affinity.
The specificity of a ligand for a particular target over others is also a critical aspect of drug design. Computational methods can help predict specificity by docking the ligand into the binding sites of multiple related and unrelated proteins. A ligand that shows a significantly better binding score and interaction profile for the intended target compared to off-targets is predicted to be more specific. For purine derivatives, which can interact with a wide range of biological targets, predicting binding specificity is particularly important.
Pharmacophore Modeling for Identification of Active Conformations
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structures of one or more active ligands or from the structure of the ligand-receptor complex.
For this compound, a pharmacophore model could be developed to understand the key features required for its interaction with a specific biological target. This model might include features such as hydrogen bond donors and acceptors on the purine ring, as well as hydrophobic regions corresponding to the benzyl groups. Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify other molecules that fit the model and are therefore likely to have similar biological activity. This approach can significantly accelerate the discovery of new lead compounds.
Quantum Chemical Analysis and Molecular Dynamics Simulations
Quantum chemical analysis and molecular dynamics (MD) simulations provide a deeper understanding of the intrinsic properties and dynamic behavior of molecules like this compound.
Optimized Geometry and Electronic Structure Calculations
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the optimized geometry and electronic structure of this compound. These calculations provide detailed information about bond lengths, bond angles, and the distribution of electron density within the molecule. The electronic structure calculations can also determine properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and spectroscopic properties.
Table 1: Calculated Properties of Purine Derivatives
| Property | Description | Relevance |
|---|---|---|
| Optimized Geometry | The lowest energy conformation of the molecule. | Provides insights into the 3D structure and steric properties. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's ability to donate or accept electrons, influencing its reactivity. |
This table is illustrative and specific values for this compound would require dedicated quantum chemical calculations.
Tautomeric Equilibria Studies in Purine Derivatives
Purine and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The relative stability of these tautomers can be influenced by substituents and the surrounding environment. Understanding the tautomeric preferences of this compound is crucial as different tautomers can have different biological activities and binding properties.
Quantum chemical calculations can be employed to determine the relative energies of the possible tautomers of purine derivatives, thereby predicting the most stable form under different conditions. These studies have shown that for many purine derivatives, the N7-H and N9-H tautomers are the most common. The presence of the benzyl groups at the 6 and 9 positions in this compound will influence the tautomeric equilibrium, and computational studies can quantify this effect.
Molecular dynamics simulations can complement these studies by providing insights into the dynamic behavior of the molecule over time, including the transitions between different tautomeric states. These simulations can also reveal how the solvent and interactions with other molecules can affect the tautomeric equilibrium.
In Silico Drug Discovery and Lead Optimization
In silico techniques, which involve computer simulations and modeling, play a pivotal role in accelerating the drug discovery pipeline. These methods are instrumental in identifying initial hit compounds and optimizing them into viable drug candidates, a process known as lead optimization. For purine derivatives, computational strategies are employed to predict their biological activity, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity, thereby reducing the time and cost associated with experimental studies.
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This process can be either ligand-based, using the structure of known active compounds, or structure-based, using the 3D structure of the biological target.
In the search for novel anticancer agents, series of 6,9-disubstituted purine analogs have been designed and evaluated. nih.govresearchgate.net Virtual screening, often in conjunction with techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), helps to identify which substitutions on the purine core are likely to enhance biological activity. imtm.cz For instance, studies on related 2,6,9-trisubstituted purines have concluded that incorporating an arylpiperazinyl system at the C-6 position of the purine ring can be beneficial for cytotoxic activity. imtm.cz
Through such screening processes, several promising analogs have been identified based on their potent cytotoxic activities against various cancer cell lines. nih.govresearchgate.net The effectiveness of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
Table 1: Cytotoxic Activity of Selected 6,9-Disubstituted Purine Analogs
| Compound | Substituent at C-6 | Substituent at N-9 | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 12 | 6-(4-(4-trifluoromethylphenyl)piperazine) | 4-chlorobenzyl | Huh7 (Liver) | 0.08 | nih.govresearchgate.net |
| 22 | 6-(4-(3,4-dichlorophenyl)piperazine) | 4-fluorobenzyl | Huh7 (Liver) | 0.13 | nih.govresearchgate.net |
| 25 | 6-(4-(3,4-dichlorophenyl)piperazine) | 4-chlorobenzyl | Huh7 (Liver) | < 0.1 | nih.govresearchgate.net |
| 7h | Arylpiperazinyl | Alkyl | HL-60 (Leukemia) | Not specified, but highly potent | imtm.cz |
This table is interactive and can be sorted by column.
These findings guide the synthesis of new derivatives of this compound, where different functional groups can be strategically placed on the benzyl rings or the purine core to optimize activity.
Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target, which is often obtained through techniques like X-ray crystallography or NMR spectroscopy. acs.org By understanding the precise geometry and properties of the target's active site, medicinal chemists can design molecules that fit snugly and interact favorably with key residues, thereby maximizing potency and selectivity.
For purine derivatives, which are known to target a wide range of proteins such as kinases and other enzymes, SBDD is a powerful strategy. imtm.cz The introduction of substituents at the C-2, C-6, and N-9 positions of the purine scaffold can significantly alter the compound's binding affinity and selectivity. imtm.cz The benzyl groups at the 6 and 9 positions of this compound, for example, can be modified to explore different pockets within a target's binding site. Computational docking simulations can predict how these analogs will bind and can estimate the strength of the interaction, allowing researchers to prioritize the synthesis of the most promising candidates. acs.org This iterative process of design, synthesis, and testing, guided by computational insights, is a cornerstone of modern lead optimization. acs.org
Crystallographic Studies and Structural Elucidation of Target Complexes
X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and how it binds to its biological target. insaindia.res.in This technique provides an atomic-level snapshot of the drug-target complex, revealing crucial details about the intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that are responsible for binding. nih.gov
While the specific crystal structure of this compound in a complex with a target is not publicly available, crystallographic data for closely related N-benzylpurine derivatives provides significant insight into the structural behavior of this class of compounds. For example, the crystal structure of N-Benzyl-9-isopropyl-9H-purin-6-amine reveals key details about its molecular geometry and packing in the solid state. researchgate.net In this compound, the dihedral angle between the purine ring system and the benzene (B151609) ring is a critical parameter, influencing how the molecule can orient itself within a protein's active site. researchgate.net
Similarly, the crystal structure of 6-benzylamino-9-[2-tetrahydropyranyl]-9H-purine shows two independent molecules in the asymmetric unit with different dihedral angles between the purine and phenyl moieties, highlighting the conformational flexibility of the benzyl group. nih.gov
Table 2: Crystallographic Data for Related N-Benzylpurine Derivatives
| Compound | Formula | Crystal System | Space Group | Dihedral Angle (Purine-Phenyl) | Reference |
|---|---|---|---|---|---|
| N-Benzyl-9-isopropyl-9H-purin-6-amine | C₁₅H₁₇N₅ | Monoclinic | P2₁/c | 89.21° and 82.14° | researchgate.net |
This table is interactive and can be sorted by column.
This structural information is invaluable for SBDD. It validates computational models and provides a robust foundation for designing next-generation analogs of this compound with improved binding characteristics and pharmacological profiles. The elucidation of these target complexes is a critical step in understanding the mechanism of action and in the rational design of more effective and selective drugs.
Advanced Derivatization and Application of 6,9 Dibenzyl 9h Purine As a Research Scaffold
Development of Novel Purine (B94841) Analogs for Specific Biological Probes
The development of specific biological probes is crucial for interrogating complex biological systems. The 6,9-Dibenzyl-9H-purine scaffold can be systematically modified to generate purine analogs, such as nucleoside analogs and acyclic nucleoside phosphonates, designed to interact with specific biological targets.
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. nih.govmdpi.com The synthesis of such analogs using the this compound scaffold would typically involve modifications to introduce a sugar moiety or a carbocyclic ring, although the pre-existing N9-benzyl group presents a synthetic challenge for direct glycosylation at that position. Synthetic strategies often focus on modifying the purine base first, followed by the introduction of the sugar or its equivalent.
Modern synthetic methods allow for the direct installation of diverse functionalities onto the purine core, which can then be further elaborated into nucleoside analogs. For instance, photoredox and nickel-catalyzed cross-coupling reactions have been successfully used for the late-stage functionalization of purine nucleosides, allowing for the direct coupling of a chloropurine with a wide range of alkyl bromides. nih.gov While this is typically performed on a pre-formed nucleoside, similar strategies could be envisioned to modify the C2 or C8 positions of the 6,9-dibenzylpurine core before exploring routes to attach a sugar-like fragment. Enzymatic synthesis using nucleoside phosphorylases in transglycosylation reactions also presents a sustainable alternative to chemical routes for producing nucleoside analogs. mdpi.com
Acyclic nucleoside phosphonates (ANPs) are a critical class of antiviral drugs, designed as metabolically stable mimics of nucleotides. uochb.cznih.gov These compounds feature a phosphonate (B1237965) group attached to an acyclic side chain, which replaces the sugar-phosphate backbone of natural nucleotides. This design allows them to bypass the initial, often inefficient, phosphorylation step required for the activation of many nucleoside analog drugs. amanote.com
The development of ANPs from a 6,9-dibenzylpurine scaffold would involve the synthesis and attachment of a suitable phosphonylmethoxyalkyl side chain, typically at the N9 position. However, given the existing benzyl (B1604629) group at N9, synthetic routes would need to be adapted, possibly by targeting the N7 position or by starting from a different purine precursor where the acyclic side chain is introduced before the C6-benzyl group. Seminal ANPs like Tenofovir, Adefovir, and Cidofovir have revolutionized the treatment of HIV and hepatitis B infections. uochb.czinfectiologyjournal.com The unique substitution pattern of this compound could lead to ANPs with novel steric and electronic properties, potentially offering different target specificities or resistance profiles.
Table 1: Prominent Acyclic Nucleoside Phosphonate (ANP) Antivirals
| Compound | Purine/Pyrimidine (B1678525) Base | Therapeutic Use |
| Tenofovir | Adenine (B156593) | HIV, Hepatitis B |
| Adefovir | Adenine | Hepatitis B |
| Cidofovir | Cytosine | Cytomegalovirus (CMV) |
| (S)-HPMPA | Adenine | Investigational antiviral |
Strategies for Introducing Diverse Functionalities
The chemical versatility of the purine ring allows for the introduction of a wide array of functional groups at various positions. These modifications are key to tuning the biological activity, selectivity, and physicochemical properties of the resulting compounds.
The purine nucleus is amenable to a variety of chemical modifications that introduce diverse functionalities. rsc.orgresearchgate.net These reactions are fundamental for building libraries of derivatives from a common scaffold like this compound.
Halogenation: Introducing halogen atoms, particularly at the C2, C6, or C8 positions, creates versatile intermediates. Halopurines are crucial precursors for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution. taylorfrancis.com For the this compound scaffold, direct halogenation might target the C8 position, while synthetic routes starting from halopurines could be used to install the benzyl groups.
Amination: The displacement of a halogen atom (commonly chlorine at C6 or C2) with an amine is a widely used strategy to generate libraries of substituted purines. rsc.orgresearchgate.net This reaction allows for the introduction of a vast range of primary and secondary amines, creating derivatives with altered hydrogen-bonding capabilities and biological activities.
Thiolation and Selenylation: Introducing sulfur or selenium moieties can significantly impact the biological properties of the purine scaffold. Thiolation can be achieved by reacting halopurines with thiols or by using reagents like Lawesson's reagent to convert oxopurines to thiopurines. rsc.orgresearchgate.net The thiol-ene reaction provides a modern method for linking thiols to alkenes, a strategy that could be used to functionalize purine derivatives bearing an alkene substituent. wikipedia.org Selenylation reactions, though less common, follow similar principles and can yield compounds with unique redox properties. rsc.org
Table 2: Key Functionalization Reactions for the Purine Scaffold
| Reaction Type | Typical Position(s) | Common Reagents | Purpose |
| Halogenation | C2, C6, C8 | POCl₃, SOCl₂, NBS, NCS | Creates versatile intermediates for cross-coupling or substitution. |
| Amination | C2, C6 | Primary/Secondary Amines | Introduces diverse side chains, modulates biological activity. |
| Thiolation | C6, C8 | NaSH, Thiols, Lawesson's Reagent | Creates thioethers, thiones; useful for further functionalization. |
| Selenylation | C6, C8 | KSeCN, Selenols | Introduces selenium for unique redox properties or as a heavy atom label. |
Functionalization with Amino Acids and Peptides
Conjugating purines with amino acids and peptides is a powerful strategy to enhance cellular uptake, improve target specificity, and modulate biological activity. nih.govmdpi.com The amino acid or peptide moiety can interact with cellular transporters or serve as a biocompatible linker.
The most common method for creating these conjugates involves the nucleophilic substitution of a chlorine atom at the C6 position of the purine ring with the amino group of an amino acid or peptide. nih.gov This reaction is often performed in the presence of a base. To create such derivatives from this compound, a synthetic route starting from a 6-chloro-9-benzylpurine intermediate would be necessary. The C6-benzyl group would be replaced by a C6-chloro group, which could then be reacted with a desired amino acid or peptide. The synthesis of N-(purin-6-yl)dipeptides has been explored for developing agents with antimycobacterial activity, demonstrating the therapeutic potential of this approach. nih.gov
Applications in Chemical Biology Research
Derivatives of the purine scaffold are indispensable tools in chemical biology for probing cellular pathways and validating drug targets. researchgate.netnih.gov The functionalized analogs derived from this compound could be applied in several research areas. By incorporating reporter groups such as fluorophores or biotin, these derivatives can be used as chemical probes to study protein-ligand interactions, enzyme activity, or for target identification via affinity-based pulldown assays. Furthermore, systematically modifying the substituents on the purine core allows for detailed structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in drug discovery. semanticscholar.org The purine scaffold is a privileged structure that interacts with numerous protein families, including kinases, polymerases, and G-protein-coupled receptors, making its derivatives valuable for screening campaigns to identify novel modulators of these important drug targets. semanticscholar.org
Tools for Investigating Biological Systems and Pathways
Derivatives of the 6,9-disubstituted purine core have been instrumental in elucidating the function of various biological systems and pathways, primarily by acting as inhibitors or modulators of specific enzymes or receptors. The benzyl groups in this compound can be systematically modified or replaced with other functionalities to create libraries of compounds for screening against biological targets.
One significant area of investigation involves the study of protein kinases, a large family of enzymes that play crucial roles in cellular signaling pathways. Deregulation of kinase activity is a hallmark of many diseases, including cancer. Researchers have synthesized and tested various 2,6,9-trisubstituted purine derivatives, which can be seen as elaborations of the 6,9-disubstituted scaffold, as kinase inhibitors. For instance, the introduction of an aniline-type substituent at the 6-position and a cyclopentyl group at the 9-position has led to compounds that exhibit significant cytotoxic activity in cancer cell lines by inhibiting kinases such as FLT3-ITD and PDGFRα. nih.gov These compounds have been used to probe the MAPK and STAT signaling pathways, demonstrating that their cytotoxic effects are linked to the induction of cell cycle arrest in the G1 phase. nih.gov
Furthermore, analogs of 6,9-disubstituted purines have been employed to study parasitic life cycles. A notable example is the investigation of 6-amino-9-(substituted benzyl)purines on the sporulation of Eimeria oocysts, a genus of apicomplexan parasites that cause the disease coccidiosis in poultry. nih.gov Compounds such as arprinocid, which is 6-amino-9-(2-chloro-6-fluorobenzyl)purine, and its dichloro analog, have been shown to decrease the capacity of oocysts to sporulate. nih.gov This application highlights the utility of the 6,9-disubstituted purine scaffold in developing tools to understand and potentially control parasitic infections.
The versatility of the 6,9-disubstituted purine scaffold is further demonstrated in the design of inhibitors for other enzyme families, such as phosphatidylinositol-3 kinases (PI3Ks), which are involved in cell growth, proliferation, and survival. By modifying the substituents at the 2, 6, and 9 positions of the purine ring, researchers have developed selective inhibitors for different PI3K isoforms. mdpi.com For example, a series of 2,9-disubstituted-6-morpholino purine derivatives were synthesized and, through virtual screening and modeling, identified as potent and selective inhibitors of PI3Kα and PI3Kγ. mdpi.com These compounds serve as valuable tools for dissecting the specific roles of these isoforms in various cellular processes.
The research findings on the application of 6,9-disubstituted purine derivatives as tools for investigating biological systems are summarized in the table below.
| Derivative Class | Biological Target/Pathway | Experimental System | Key Findings |
| 2,6,9-Trisubstituted purines | FLT3-ITD, PDGFRα, MAPK, STAT | MV4-11 and EOL-1 cell lines | Inhibition of kinases, induction of G1 cell cycle arrest, and cytotoxic activity. nih.gov |
| 6-Amino-9-(substituted benzyl)purines | Oocyst sporulation | Eimeria species in chickens | Decreased capacity of oocysts to sporulate, indicating interference with the parasite life cycle. nih.gov |
| 2,9-Disubstituted-6-morpholino purines | PI3Kα, PI3Kγ | Virtual screening and chemical synthesis | Identification of potent and selective inhibitors for specific PI3K isoforms. mdpi.com |
Future Directions and Emerging Research Avenues for 6,9 Dibenzyl 9h Purine
Elucidation of Comprehensive Biological Activity Profiles
While the broader class of 6,9-disubstituted purines has been evaluated for various biological activities, the specific profile of 6,9-Dibenzyl-9H-purine is less defined. A crucial future direction is the systematic and comprehensive screening of this compound and its close derivatives against a wide range of biological targets. Purine (B94841) analogues have demonstrated significant potential as anticancer agents by interfering with nucleic acid synthesis or inhibiting key cellular enzymes. rsc.org Furthermore, specific substitution patterns have yielded compounds with potent antiviral activity, as seen in a series of 9-benzyl-6-(dimethylamino)-9H-purines tested against rhinoviruses. nih.gov
Future research should involve screening this compound derivatives against diverse panels of cancer cell lines, viruses, and enzymes such as protein kinases, which are often deregulated in various tumors. nih.gov This broad-based screening will help to identify novel therapeutic areas where this particular scaffold may offer advantages, moving beyond the established activities of related purine analogues.
Continued Exploration of Structure-Activity Relationships for Enhanced Efficacy
Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry. For this compound, future research must systematically explore how modifications to its core structure impact efficacy. Studies on related purine derivatives provide a roadmap for this exploration.
For instance, research on 9-benzyl-9H-purines revealed that the introduction of a chloro group at the C-2 position dramatically increased antirhinovirus activity. nih.gov In the context of anticancer activity, substitutions at the C-6 position have been shown to be critical, with the introduction of arylpiperazinyl or 4-phenoxyphenyl groups leading to potent cytotoxic effects against various cancer cell lines. researchgate.netnih.gov Conversely, the addition of bulky systems at the C-2 position of the purine core has been found to be unfavorable for cytotoxicity. nih.govsemanticscholar.org
For this compound, systematic modifications could include:
Substitution on the Benzyl (B1604629) Rings: Introducing various substituents (e.g., halogens, methyl, trifluoromethyl groups) on the phenyl rings of the two benzyl groups to probe electronic and steric effects.
Modification of the Purine Core: Introducing small substituents at the C-2 and C-8 positions to explore potential new interactions with biological targets.
Alteration of the Benzyl Linker: Varying the linker between the purine core and the phenyl rings to optimize geometry and flexibility.
These studies will generate critical data for understanding how specific structural features contribute to biological activity, paving the way for the design of more effective compounds.
| Position | Substitution | Observed Effect | Compound Class |
| C-2 | Chloro group | Substantial increase in antiviral activity. nih.gov | 9-Benzyl-2-chloro-6-(dimethylamino)-9H-purines |
| C-6 | 4-Phenoxyphenyl group | Potent cytotoxic activity. researchgate.net | 6-(4-Phenoxyphenyl)purine analogues |
| C-6 | Arylpiperazinyl system | Beneficial for cytotoxic activity. nih.govsemanticscholar.org | 2,6,9-Trisubstituted purines |
| C-2 | Bulky systems | Not favorable for cytotoxic activity. nih.govsemanticscholar.org | 2,6,9-Trisubstituted purines |
Rational Design of More Potent and Selective Dibenzylpurine Compounds
Building on SAR data, the rational design of new derivatives aims to create molecules with enhanced potency and selectivity for a specific biological target. This approach moves away from random screening towards a more focused, hypothesis-driven process. For the this compound scaffold, this involves designing modifications intended to optimize interactions with the active site of a target enzyme or receptor. nih.gov
An exemplary case is the design of novel 2,6,9-trisubstituted purines as potent CDK12 inhibitors, achieved by hybridizing two previously reported purine-based inhibitors. mdpi.com This strategy leveraged existing structural knowledge to create new compounds with improved activity. Similarly, a ligand-based and target-based rational design strategy was employed to build a virtual library of 2,9-disubstituted-6-morpholino purine derivatives to identify selective inhibitors of PI3K isoforms. mdpi.comsemanticscholar.org
Future efforts for the 6,9-dibenzylpurine class should employ similar strategies. Once a primary biological target is identified, derivatives can be designed to:
Incorporate functional groups that can form specific hydrogen bonds or hydrophobic interactions within the target's binding pocket.
Modify the benzyl groups to exploit unique structural features of the target, thereby increasing selectivity over related proteins and reducing potential off-target effects.
Integration of Advanced Computational and Experimental Methodologies for Compound Optimization
Modern drug discovery integrates computational methods with experimental synthesis and testing to accelerate the optimization process. semanticscholar.org For this compound, this integration will be essential for efficiently navigating the vast chemical space of possible derivatives.
Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. It can be used to screen virtual libraries of 6,9-dibenzylpurine derivatives and prioritize compounds for synthesis that are predicted to bind with high affinity. semanticscholar.orgrsc.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can correlate the physicochemical properties of a series of molecules with their biological activity. researchgate.net Such models have been used for other substituted purines, revealing that steric properties, rather than electronic properties, can be the primary driver of cytotoxicity. nih.govsemanticscholar.org A similar approach for 6,9-dibenzylpurine derivatives could guide the design of new compounds with optimized shapes and volumes.
By using these computational tools to pre-screen and prioritize candidates, synthetic efforts can be focused on the most promising molecules, saving significant time and resources. The experimental results from biological testing can then be fed back into the computational models to refine them and improve their predictive power in a continuous optimization cycle.
Investigating the Role of this compound Derivatives in Addressing Mechanisms of Resistance
A significant challenge in modern medicine, particularly in oncology, is the development of drug resistance. nih.gov A promising avenue of research is the development of compounds that can overcome these resistance mechanisms. Purine derivatives have already shown potential in this area. For example, novel 2,6,9-trisubstituted purines have been specifically designed as potent CDK12 inhibitors to alleviate trastuzumab resistance in HER2-positive breast cancer. mdpi.com The motivation for designing new purine derivatives often includes the goal of addressing acquired resistance in cancer cells. nih.gov
Future research on this compound should investigate its potential in this context. This could involve:
Screening derivatives against drug-resistant cancer cell lines to identify compounds that retain activity.
Designing derivatives that specifically inhibit targets known to be involved in resistance pathways.
Evaluating the potential for combination therapies, where a 6,9-dibenzylpurine derivative could be used to re-sensitize resistant cells to existing drugs. mdpi.com
By focusing on this critical unmet medical need, research into this compound could lead to the development of next-generation therapeutics capable of treating resistant diseases.
Q & A
Basic: What synthetic strategies are commonly employed for 6,9-Dibenzyl-9H-purine, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis of this compound typically involves sequential alkylation of the purine core. A common approach is:
N9-Benzylation : Reacting 6-chloropurine with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
C6-Benzylation : Introducing a second benzyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling with benzylboronic acids using Pd catalysts) .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Use anhydrous solvents and inert atmospheres to prevent side reactions.
- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of benzylating agents) to balance yield and purity .
Basic: How is structural confirmation of this compound achieved, and what analytical techniques are critical?
Answer:
Key techniques include:
- X-ray Crystallography : Provides unambiguous confirmation of substituent positions and bond angles (e.g., torsion angles between benzyl groups and purine core) .
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 331.1452 for C₁₉H₁₈N₄) .
Advanced: How do steric and electronic effects of benzyl substituents influence the compound’s biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Steric Effects : Bulky benzyl groups at N9 reduce binding to adenosine receptors but enhance selectivity for kinase inhibition (e.g., CDK2) .
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) at the benzyl para-position increase cytotoxicity by enhancing interactions with DNA topoisomerases .
Methodology : - Compare IC₅₀ values of analogs in enzyme assays (e.g., ATPase inhibition).
- Use molecular docking to map substituent interactions with binding pockets (e.g., AutoDock Vina) .
Advanced: How can researchers resolve contradictions in reported biological data for this compound analogs?
Answer:
Contradictions often arise from:
- Purity Variability : Impurities (>5%) in synthetic batches can skew bioassay results. Mitigate via rigorous purification (e.g., prep-HPLC with C18 columns) .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values. Standardize protocols using CLSI guidelines .
- Solubility Artifacts : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS .
Advanced: What strategies are effective for tracking metabolic stability of this compound in vitro?
Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min .
- CYP450 Inhibition : Use fluorescent probes (e.g., CYP3A4/CEC) to identify metabolic pathways.
- Metabolite ID : Employ HR-MS/MS to detect hydroxylated or debenzylated products (e.g., m/z shift +16 for hydroxylation) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC .
Advanced: How can computational modeling guide the design of this compound derivatives with improved pharmacokinetics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
